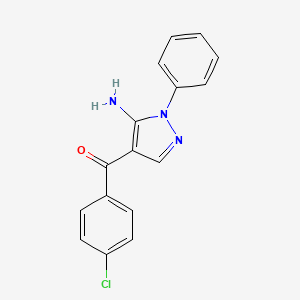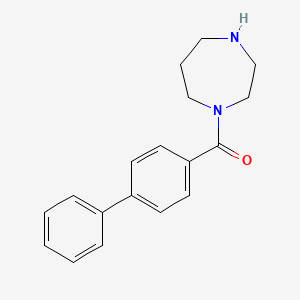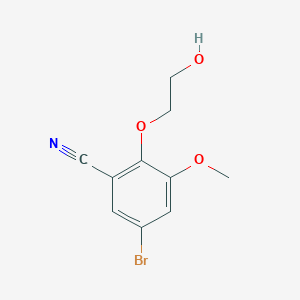
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile, or 5-Bromo-2-EtO-3-MeO-benzonitrile, is an organic compound with a variety of uses in scientific research. It is a versatile compound, and its properties make it an ideal choice for a wide range of experiments and applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-EtO-3-MeO-benzonitrile has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a catalyst for various reactions. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of materials for the electronics industry.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-EtO-3-MeO-benzonitrile is not well understood. However, it is believed that the compound acts as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer is thought to be responsible for the compound's ability to catalyze various reactions, as well as its ability to act as a starting material for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-EtO-3-MeO-benzonitrile are not well understood. However, the compound has been shown to have some anti-inflammatory properties, and it has been used in the synthesis of pharmaceuticals for this purpose. In addition, the compound has been shown to have some antioxidant properties, which may be beneficial for the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Bromo-2-EtO-3-MeO-benzonitrile in laboratory experiments is its versatility. The compound is relatively easy to synthesize, and it can be used in a wide range of experiments and applications. However, the compound is relatively unstable, and it is sensitive to light and moisture. Therefore, it should be stored carefully, and experiments should be performed in anhydrous conditions.
Zukünftige Richtungen
The potential future directions for research involving 5-Bromo-2-EtO-3-MeO-benzonitrile include further investigation of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. In addition, the compound could be used as a starting material for the synthesis of other organic compounds, and its ability to act as an electron donor could be further explored. Finally, the compound could be used in the synthesis of materials for the electronics industry, such as semiconductors and transistors.
Synthesemethoden
The synthesis of 5-Bromo-2-EtO-3-MeO-benzonitrile is typically performed in two steps. The first step involves the reaction of 2-bromoethanol with 3-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate compound, which is then reacted with sodium borohydride in the presence of a base to produce 5-Bromo-2-EtO-3-MeO-benzonitrile. The synthesis is typically performed in anhydrous conditions, and the reaction is typically carried out at room temperature.
Eigenschaften
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-5-8(11)4-7(6-12)10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXALNPONAUQQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



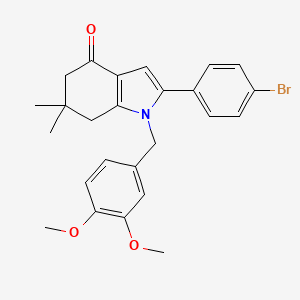

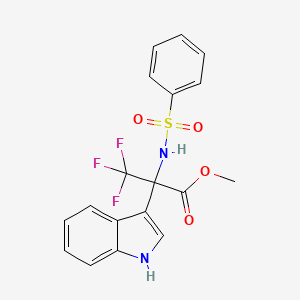

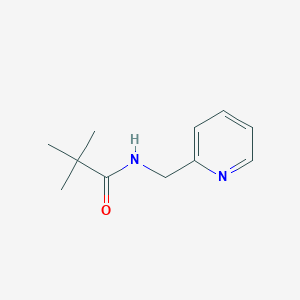

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
